

Topic: Exploring the Neuropharmacological Potential of 2-Phenylmorpholine Analogues

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-2-methylmorpholine

CAS No.: 109461-46-3

Cat. No.: B021602

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Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-phenylmorpholine scaffold represents a privileged chemical structure in psychopharmacology, serving as the foundation for a diverse class of centrally active compounds. Historically anchored by the clinical use and subsequent notoriety of phenmetrazine and its prodrug phendimetrazine, this structural motif has demonstrated a consistent ability to modulate monoaminergic systems.^{[1][2][3][4]} These compounds primarily function as norepinephrine-dopamine releasing agents (NDRAs) or reuptake inhibitors, exerting potent stimulant effects that have been explored for therapeutic applications ranging from appetite suppression to the treatment of attention-deficit/hyperactivity disorder (ADHD).^{[3][4][5][6]} This guide moves beyond the historical context to provide a detailed technical exploration of modern 2-phenylmorpholine analogues. We will dissect the synthetic strategies, elucidate the complex structure-activity relationships (SAR) that govern their potency and selectivity, and detail the critical in vitro and in vivo assays required for their neuropharmacological characterization. The objective is to equip researchers and drug development professionals

with the foundational knowledge and practical methodologies necessary to rationally design and evaluate novel 2-phenylmorpholine derivatives with tailored pharmacological profiles and improved therapeutic potential.

The 2-Phenylmorpholine Core: A Foundation for CNS Modulation

The 2-phenylmorpholine structure is a heterocyclic moiety that embeds a phenethylamine backbone—a core element of many psychoactive substances—within a morpholine ring. This conformation constrains the ethylamine side chain, influencing its interaction with monoamine transporters. The parent compound, 2-phenylmorpholine, is itself a potent norepinephrine and dopamine releasing agent.^[4] However, it is the strategic substitution at three key positions that unlocks the vast pharmacological diversity of this class:

- **The Phenyl Ring:** Halogenation, alkylation, or other modifications can drastically alter potency and selectivity.
- **The Morpholine Ring:** Alkyl substitutions, particularly at the C3 and C5 positions, influence stereochemistry and receptor fit.
- **The Morpholine Nitrogen (N4):** N-alkylation can modify potency, duration of action, and metabolic stability, in some cases creating prodrugs like phendimetrazine.^{[1][2]}

The enduring interest in this scaffold lies in its proven ability to modulate the dopamine transporter (DAT) and norepinephrine transporter (NET), key regulators of neurotransmission involved in attention, motivation, and reward.^{[7][8]}

Medicinal Chemistry: Synthesis of Analogues

The synthesis of 2-phenylmorpholine analogues is typically achieved through the cyclization of an appropriate N-substituted 2-aminoethanol with a substituted α -bromophenylacetone or similar electrophilic partner. Stereoselective synthesis is crucial, as the biological activity often resides in a specific enantiomer.

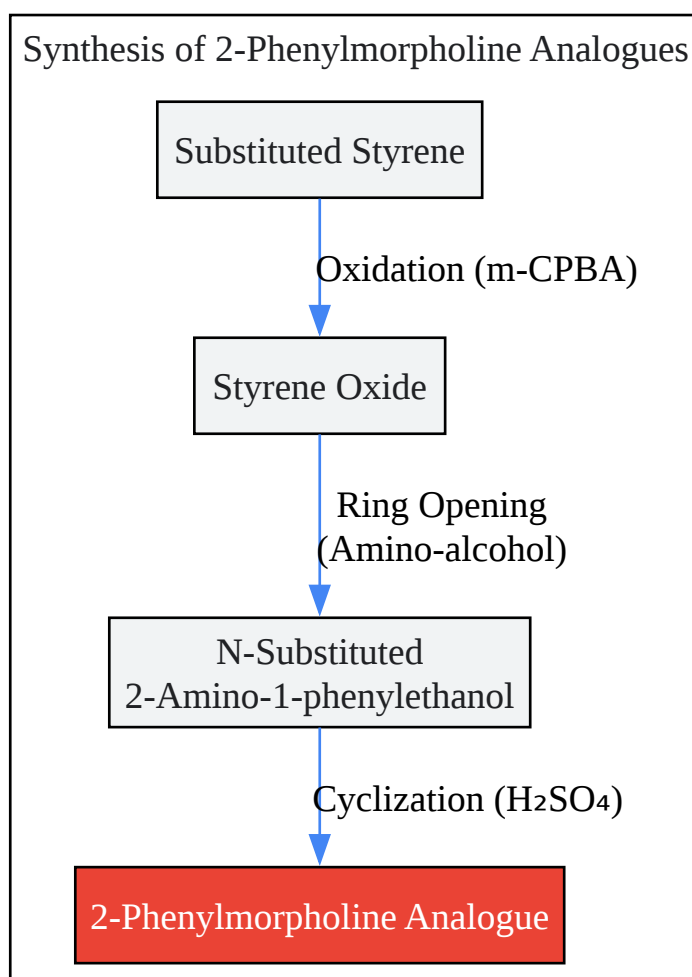
General Synthetic Protocol

A common and adaptable synthetic route involves the reaction of a substituted 2-amino-1-phenylethanol derivative with an electrophile to form the morpholine ring. The following protocol outlines a generalized approach.

Step-by-Step Methodology: Synthesis of a Generic 2-Phenyl-3-methylmorpholine Analogue

- **Step 1: Epoxide Formation.** React a substituted styrene with an oxidizing agent (e.g., m-CPBA) to form the corresponding styrene oxide. The choice of styrene dictates the substitution pattern on the phenyl ring of the final product.
- **Step 2: Amino Alcohol Formation.** React the styrene oxide with an appropriate amino-alcohol (e.g., 2-amino-1-propanol) in a suitable solvent like methanol. This ring-opening reaction forms the key N-substituted-2-amino-1-phenylethanol intermediate. The stereochemistry of the amino alcohol can be chosen to influence the final product's stereochemistry.
- **Step 3: Ring Cyclization.** The amino alcohol intermediate is then cyclized to form the morpholine ring. This is often achieved by treatment with a strong acid, such as sulfuric acid, in a non-polar solvent like dichloromethane.^[9] This step proceeds via dehydration and subsequent intramolecular nucleophilic attack of the hydroxyl group onto the resulting carbocation.
- **Step 4: N-Alkylation (Optional).** If N-substituted analogues are desired, the secondary amine of the 2-phenylmorpholine core can be alkylated using standard reductive amination or direct alkylation with an alkyl halide.
- **Step 5: Purification.** The final product is purified using column chromatography or recrystallization to isolate the desired analogue with high purity.

Synthetic Workflow Diagram



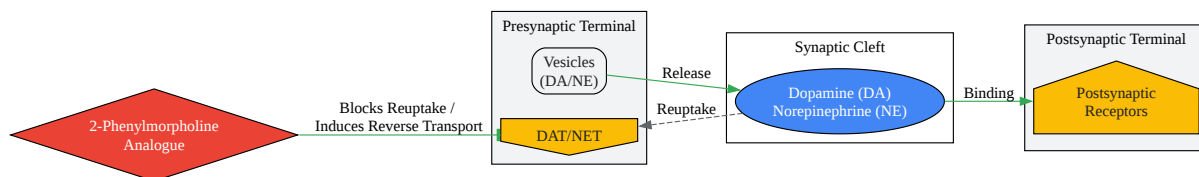
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Caption: Generalized synthetic workflow for 2-phenylmorpholine analogues.

Neuropharmacological Profile: Targeting Monoamine Transporters

The primary mechanism of action for most stimulant 2-phenylmorpholine analogues is the modulation of monoamine transporters: DAT, NET, and the serotonin transporter (SERT).[6][9][10] These compounds can act as either reuptake inhibitors, which block the transporter from clearing neurotransmitters from the synapse, or as releasers, which induce reverse transport of neurotransmitters out of the presynaptic neuron.[4][6] This distinction is critical, as releasing agents tend to have a higher abuse potential.

Synaptic Mechanism of Action



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Caption: Modulation of monoamine transporters by 2-phenylmorpholine analogues.

Structure-Activity Relationships (SAR)

The therapeutic potential and abuse liability of 2-phenylmorpholine analogues are tightly controlled by their chemical structure. Decades of research have illuminated key SAR trends.

Modification Site	Substitution	Effect on Activity	Example(s)	Reference
Phenyl Ring	3-Fluoro	Increases potency, often shifts profile towards releasing agent.	3-Fluorophenmetrazine (3-FPM)	[3]
4-Methyl	Generally retains potent stimulant activity.	4-Methylphenmetrazine (4-MPM)	[10]	
3,4-Dichloro	Can significantly increase potency at DAT/NET.	[9]		
Morpholine Ring	3-Methyl	Critical for phenmetrazine's classic stimulant profile.	Phenmetrazine	[4]
5,5-Dimethyl	Increases potency for DA/NE uptake inhibition.	G-130	[9][11]	
Nitrogen (N4)	H (unsubstituted)	Often a potent releasing agent.	2-Phenylmorpholine	[4]
Methyl	Can create a prodrug (phendimetrazine) or an active compound.	Phendimetrazine, Phenmetrazine	[1][2][4]	
Ethyl / Propyl	Can increase potency for DA/NE uptake inhibition	N-ethyl/propyl analogues of deshydroxybupropion	[9]	

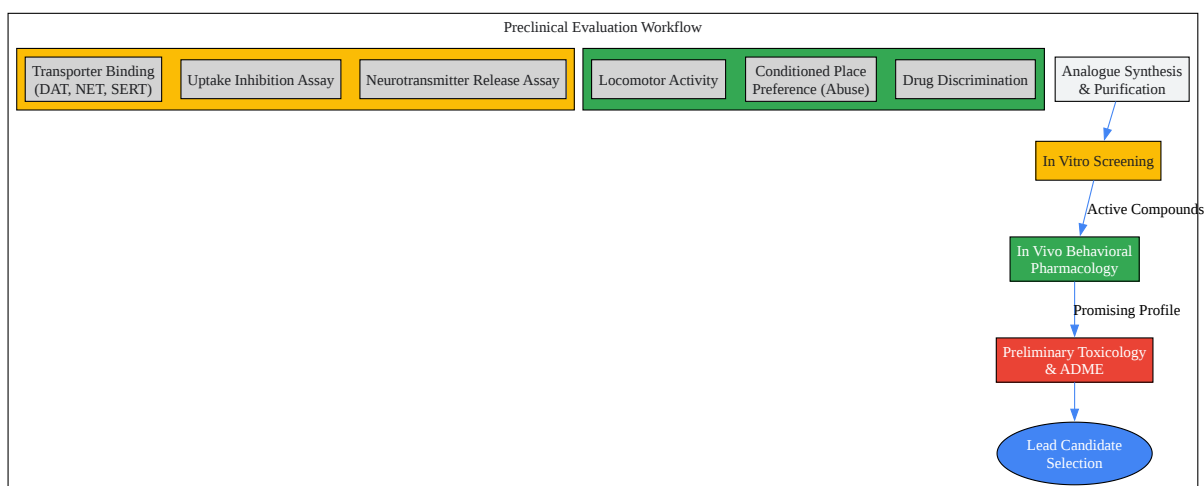
compared to
parent.

This table synthesizes data from multiple sources to illustrate general SAR trends. Specific potencies can be found in the cited literature.

A Framework for Preclinical Evaluation

A logical and rigorous preclinical evaluation workflow is essential to characterize the neuropharmacological potential of novel analogues and identify promising candidates for development.

Preclinical Evaluation Workflow



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Caption: Integrated workflow for preclinical evaluation of novel analogues.

Key Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay functionally measures a compound's ability to block the reuptake of neurotransmitters into cells expressing the target transporter.

- Cell Culture: Utilize HEK-293 cells stably transfected with the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter. Culture cells to ~90% confluency in 96-well plates.
- Preparation: On the day of the experiment, wash the cells once with Krebs-Henseleit buffer (KHB).
- Pre-incubation: Add 50 μ L of KHB containing various concentrations of the test analogue (or vehicle/positive control) to the wells. Incubate for 5-10 minutes at room temperature.[12]
- Initiate Uptake: Remove the pre-incubation buffer and add 50 μ L of KHB containing the same concentrations of the test analogue plus a specific tritiated neurotransmitter (e.g., 20 nM [3 H]-dopamine for DAT).[12]
- Incubation: Allow the uptake reaction to proceed for a short, defined period (e.g., 1-3 minutes for DAT/SERT, 3-5 minutes for NET) at room temperature.[12]
- Termination: Rapidly terminate the reaction by aspirating the buffer and washing the wells multiple times with ice-cold KHB.
- Lysis & Scintillation Counting: Lyse the cells by adding 300 μ L of 1% SDS. Transfer the lysate to scintillation vials with 2 mL of scintillation cocktail.[12]
- Data Analysis: Quantify the radioactivity using a liquid scintillation counter. Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., cocaine for DAT). Calculate IC₅₀ values by fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Rodent Locomotor Activity Assay

This assay assesses the stimulant or depressant effects of a compound by measuring changes in an animal's spontaneous movement.

- Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice, habituated to the testing room for at least 1 hour before the experiment.

- **Apparatus:** Use standard locomotor activity chambers equipped with infrared photobeam arrays to automatically track horizontal and vertical movement.
- **Habituation:** Place each animal into an activity chamber and allow it to habituate for 30-60 minutes until baseline activity levels stabilize.
- **Administration:** Remove the animal, administer the test analogue (e.g., via intraperitoneal injection) at various doses or a vehicle control. Immediately return the animal to the same chamber.
- **Data Collection:** Record locomotor activity continuously for 60-120 minutes post-injection. Data is typically binned into 5 or 10-minute intervals.
- **Data Analysis:** Analyze the data for total distance traveled, number of beam breaks, and vertical rearing counts. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests to determine statistically significant effects on motor activity.[7]

Therapeutic Potential and Future Directions

The versatility of the 2-phenylmorpholine scaffold allows for the fine-tuning of pharmacological activity, opening avenues for several therapeutic applications.

- **ADHD:** Selective NET and DAT inhibitors are the cornerstone of ADHD treatment.[6] Analogues with a balanced profile, minimal action at SERT, and a lower potential for abuse than traditional stimulants are highly sought after.
- **Smoking Cessation:** The success of bupropion, a related compound, highlights the potential for dual NET/DAT inhibitors that may also possess nicotinic acetylcholine receptor (nAChR) antagonist activity.[9]
- **Binge Eating Disorder & Obesity:** The anorectic properties of early phenylmorpholines suggest that novel analogues with improved cardiovascular safety could be effective weight-management agents.[13][14]
- **Atypical Antidepressants:** Compounds with selective norepinephrine reuptake inhibition could serve as scaffolds for novel antidepressants.[15][16]

The primary challenge remains the separation of therapeutic efficacy from abuse liability and cardiovascular side effects.[5][13][17] Future research should focus on developing "atypical" DAT inhibitors that bind to the transporter in a distinct manner from cocaine, potentially reducing reinforcing effects.[4] Furthermore, exploring substitutions that confer functional selectivity—biasing the transporter's conformation without inducing reverse transport—could yield safer and more effective clinical candidates.

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